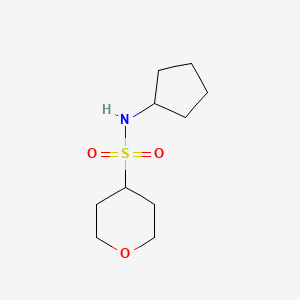

N-环戊氧基-4-磺酰胺

描述

Molecular Structure Analysis

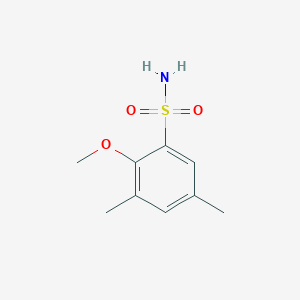

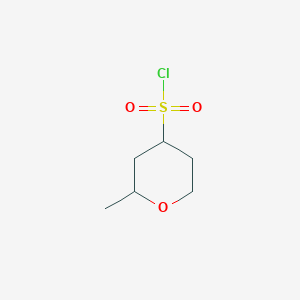

Sulfonamides, including N-cyclopentyloxane-4-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Chemical Reactions Analysis

Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They exhibit a fascinating reactivity profile, which includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .

科学研究应用

蛋白酶抑制和抗癌特性

据报道,N-环戊氧基-4-磺酰胺衍生物表现出大量的蛋白酶抑制特性。这些化合物,特别是作为金属蛋白酶抑制剂,通过抑制基质金属蛋白酶 (MMPs)(在肿瘤侵袭和转移中起关键作用)而显示出有希望的抗肿瘤特性。此类抑制剂目前正在临床试验中评估其抗癌潜力。此外,它们抑制肿瘤坏死因子-α 转化酶 (TACE) 的能力表明在治疗炎症性疾病方面具有潜力,进一步突出了它们的治疗多功能性 (Supuran, Casini, & Scozzafava, 2003).

抗病毒和抗炎应用

N-环戊氧基-4-磺酰胺及其衍生物也因其抗病毒活性而受到探索。临床上使用的 HIV 蛋白酶抑制剂,如安普那韦,含有对药物效力至关重要的磺酰胺部分。新型磺酰胺衍生物的设计和合成旨在产生对耐药病毒活性增强且毒性更低的化合物。这项正在进行的研究致力于开发更有效的抗病毒药物类别,证明了磺酰胺衍生物在对抗病毒感染中的广泛适用性 (Supuran, Casini, & Scozzafava, 2003).

环境应用

除了医学应用之外,N-环戊氧基-4-磺酰胺衍生物还因其环境行为而受到研究,特别是在从水系统中降解和去除磺酰胺类抗生素方面。对河流沉积物对磺酰胺及其代谢物进行生物降解潜力的研究突出了磺酰胺类药物的环境适应性和潜在危害。这些研究对于评估此类化合物的环境归宿和制定减轻其在水生环境中存在的策略至关重要 (Radke 等人,2009 年).

安全和危害

未来方向

作用机制

Target of Action

N-cyclopentyloxane-4-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

N-cyclopentyloxane-4-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and halting the production of folic acid . This inhibition disrupts bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by N-cyclopentyloxane-4-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides and certain amino acids .

Pharmacokinetics

Sulfonamides generally exhibit good absorption when administered orally . They are widely distributed throughout the body and can penetrate various tissues . The metabolism and excretion of N-cyclopentyloxane-4-sulfonamide remain to be elucidated.

Result of Action

The primary result of N-cyclopentyloxane-4-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, the compound deprives bacteria of essential components needed for DNA and protein synthesis . This bacteriostatic effect can help control bacterial infections .

Action Environment

The efficacy and stability of N-cyclopentyloxane-4-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of resistant bacterial strains can reduce the compound’s effectiveness

属性

IUPAC Name |

N-cyclopentyloxane-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c12-15(13,10-5-7-14-8-6-10)11-9-3-1-2-4-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSOJZPVHKCFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyloxane-4-sulfonamide | |

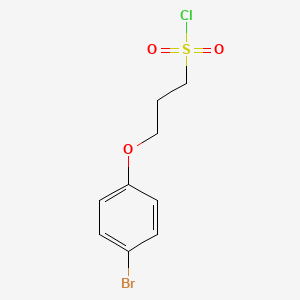

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)

![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528796.png)

![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)